6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Brand Name: Vulcanchem
CAS No.: 39824-26-5
VCID: VC20760770
InChI: InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
SMILES: CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C
Molecular Formula: C13H15ClN4O4
Molecular Weight: 326.73 g/mol

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine

CAS No.: 39824-26-5

Cat. No.: VC20760770

Molecular Formula: C13H15ClN4O4

Molecular Weight: 326.73 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine - 39824-26-5

CAS No. 39824-26-5
Molecular Formula C13H15ClN4O4
Molecular Weight 326.73 g/mol
IUPAC Name [(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Standard InChI InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Standard InChI Key VDYNZOUPLVQLRV-WOUKDFQISA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C
SMILES CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C
Canonical SMILES CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C

Chemical Identity and Structural Characteristics

Basic Chemical Information

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is a modified nucleoside characterized by a purine base attached to a protected ribose sugar . The compound contains a chlorine atom at the 6-position of the purine base, along with an isopropylidene protecting group bridging the 2' and 3' hydroxyl groups of the ribose sugar . This structural arrangement provides chemical stability while allowing for selective modifications at other positions.

The compound's molecular structure consists of a purine ring system connected via an N-glycosidic bond to a modified ribofuranose sugar . The strategic protection of the ribose component is particularly significant for controlled reactivity in nucleoside synthesis, allowing researchers to target specific positions for chemical modifications .

Physical and Chemical Properties

The physical and chemical properties of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClN₄O₄
Molecular Weight326.74 g/mol
CAS Number39824-26-5
Physical StateSolid
Storage Condition-20°C
Creation Date2006-10-26
Modification Date2025-03-01

The compound's structure includes multiple stereocenters, with specific stereochemistry indicated in its IUPAC name as 3aR, 4R, 6R, 6aR configuration . This stereochemistry is crucial for its biological activity and interactions with enzymes involved in nucleoside metabolism.

Nomenclature and Identification Systems

Systematic Naming and Synonyms

The compound is identified through various naming conventions, with its formal IUPAC name being "[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxol-6-yl]methanol" . This systematic name precisely describes the molecular structure including its stereochemistry and functional groups.

The compound is also known by several synonyms in the scientific literature:

  • 6-Chloro-9-beta-D-(2,3-isopropylidene)ribofuranosylpurine

  • 6-Chloropurine-9-(2,3-isopropylidene-beta-D-ribofuranoside)

  • 9H-Purine, 6-chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-

These alternative names are commonly used in research publications and chemical catalogs, reflecting different aspects of the compound's structure and the various naming conventions employed across disciplines.

Identifier Codes and Registry Systems

For database identification and cross-referencing, the compound is assigned several unique identifiers:

  • PubChem CID: 11727150

  • InChIKey: VDYNZOUPLVQLRV-WOUKDFQISA-N

  • CAS Registry Number: 39824-26-5

  • Other catalog identifiers: MFCD03788833, SCHEMBL1795588

The compound's chemical structure can be represented in various formats used for computational chemistry and database searching:

InChI Notation:
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1

SMILES Notation:
CC1(O[C@@H]2C@HCO)C

Structural Analysis and Molecular Features

Conformational Analysis

The 3D structure of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine reveals important conformational features that influence its chemical behavior . The ribose sugar adopts a specific conformation constrained by the isopropylidene protecting group bridging the 2' and 3' hydroxyl groups . This protection creates a rigid five-membered ring structure that restricts the conformational flexibility of the ribose moiety.

The N-glycosidic bond connecting the purine base to the ribose sugar exhibits a β-configuration, which is crucial for its biological recognition and activity . The chlorine substituent at the 6-position of the purine base creates a reactive site that can undergo nucleophilic substitution reactions, making this position valuable for further chemical modifications.

Functional Group Analysis

The compound contains several functional groups that contribute to its chemical reactivity and potential applications:

  • Purine base with a chlorine substituent at position 6

  • N-glycosidic bond connecting the base to the sugar

  • Isopropylidene acetal protecting the 2' and 3' hydroxyl groups

  • Primary hydroxyl group at the 5' position of the ribose

  • Heterocyclic nitrogen atoms in the purine ring system

The 5'-hydroxyl group remains unprotected, providing a selective reaction site for chemical modifications such as phosphorylation or other derivatization reactions . The chlorine at position 6 of the purine serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the synthesis of various 6-substituted purine derivatives .

Target ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.0605 mL15.3027 mL30.6054 mL
5 mM0.6121 mL3.0605 mL6.1211 mL
10 mM0.3061 mL1.5303 mL3.0605 mL

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics . The prepared stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles.

Research Applications and Significance

Biochemical and Pharmaceutical Applications

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine serves as a valuable protected nucleoside analog in chemical and biochemical research . The strategic protection of the ribose component allows for controlled chemical modifications, making it an important intermediate in the synthesis of modified nucleosides and nucleotides .

Related Compounds and Structural Comparisons

Structural Analogs and Derivatives

Several compounds structurally related to 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine exist in the chemical literature. One notable example is 6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine (PubChem CID: 323069), which features acetyl protecting groups at the 2', 3', and 5' positions of the ribose sugar instead of the isopropylidene protection at the 2' and 3' positions .

The differences in protecting group strategies between these compounds result in distinct chemical reactivity patterns and applications. While the isopropylidene protection in 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine leaves the 5' hydroxyl group free for selective modification, the tri-O-acetyl derivative has all hydroxyl groups protected, requiring selective deprotection for further functionalization .

Structure-Activity Relationships

The structural features of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine contribute significantly to its utility in research. The combination of the chlorinated purine base and the partially protected ribose sugar creates a molecule with specific reactivity patterns that are valuable for controlled chemical modifications .

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